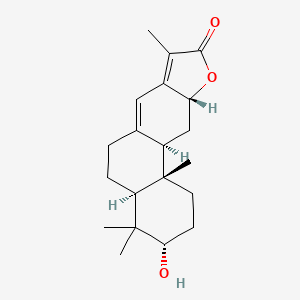

helioscopinolide B

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H28O3 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(3S,4aS,10aR,11aR,11bS)-3-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one |

InChI |

InChI=1S/C20H28O3/c1-11-13-9-12-5-6-16-19(2,3)17(21)7-8-20(16,4)14(12)10-15(13)23-18(11)22/h9,14-17,21H,5-8,10H2,1-4H3/t14-,15-,16-,17+,20+/m1/s1 |

InChI Key |

KZIADLALQLRZIQ-PANQXIRQSA-N |

Isomeric SMILES |

CC1=C2C=C3CC[C@H]4[C@]([C@@H]3C[C@H]2OC1=O)(CC[C@@H](C4(C)C)O)C |

Canonical SMILES |

CC1=C2C=C3CCC4C(C(CCC4(C3CC2OC1=O)C)O)(C)C |

Synonyms |

helioscopinolide B |

Origin of Product |

United States |

Elucidation of Natural Occurrence and Isolation Methodologies for Helioscopinolide B

Botanical Sources and Geographic Distribution of Helioscopinolide B-Producing Plants

The presence of this compound has been confirmed in a variety of Euphorbia species, highlighting the chemotaxonomic significance of this compound within the genus.

Euphorbia helioscopia L., commonly known as sun spurge, is a well-documented primary source of this compound. researchgate.netnih.gov This herbaceous plant is widespread and can be found in many parts of China. nih.gov The plant has a history of use in traditional Chinese medicine for treating various ailments, including hepatic ascites, tuberculosis, and cancers. nih.gov Phytochemical investigations of E. helioscopia have led to the isolation of numerous diterpenoids, including this compound. researchgate.net

Beyond E. helioscopia, this compound has also been isolated from other species of the Euphorbia genus. Notably, it has been identified in Euphorbia tuckeyana and Euphorbia formosana. researchgate.net The isolation of this compound from E. formosana was part of a broader investigation into the plant's diterpenoid constituents. researchgate.net Similarly, studies on E. tuckeyana have revealed the presence of this compound alongside other related compounds.

The production of this compound is not limited to whole plants. It has also been detected in cell cultures of Euphorbia species. Specifically, cell cultures of Euphorbia calyptrata have been shown to produce helioscopinolides. documentsdelivered.com This indicates the potential for biotechnological production of this compound and related compounds, which could offer a more controlled and sustainable source compared to extraction from wild or cultivated plants.

Extraction and Purification Techniques for this compound from Plant Matrix

The isolation of this compound from its natural plant sources involves a multi-step process that begins with extraction, followed by various chromatographic techniques to achieve purification.

The initial step in isolating this compound involves the extraction of the compound from the plant material using suitable solvents. nih.govmdpi.commdpi.com A common method involves macerating the dried and powdered plant material in an organic solvent. For instance, the aerial parts of E. formosana were extracted with methanol (B129727). researchgate.net The resulting crude extract is often subjected to further partitioning. In the case of the E. formosana extract, it was partitioned between chloroform (B151607) (CHCl3) and water (H2O). researchgate.net The chloroform layer, containing the less polar compounds including diterpenoids like this compound, is then concentrated for further purification. researchgate.net Another approach involves using 70% ethanol (B145695) to extract the dried whole plant of E. helioscopia. nih.govacgpubs.org

Following solvent extraction, a series of chromatographic techniques are employed to separate this compound from the complex mixture of phytochemicals in the crude extract. mdpi.comnih.govnih.gov Gravity column chromatography using silica (B1680970) gel is a frequently used initial step. researchgate.net The chloroform-soluble fraction of the E. formosana extract, for example, was subjected to silica gel column chromatography. researchgate.net Fractions collected from the column are then further purified, often using High-Performance Liquid Chromatography (HPLC). researchgate.netmdpi.com This technique provides high resolution and is crucial for isolating pure this compound.

Table 1: Botanical Sources of this compound

| Species | Plant Part | Geographic Distribution (if available) |

|---|---|---|

| Euphorbia helioscopia L. | Whole plant | Widespread, including most parts of China nih.gov |

| Euphorbia tuckeyana | Not specified | Not specified in provided context |

| Euphorbia formosana | Aerial parts | Not specified in provided context |

| Euphorbia calyptrata | Cell cultures | Not applicable |

**Table 2: Extraction and Purification of this compound from *Euphorbia formosana***

| Step | Technique | Details |

|---|---|---|

| 1. Extraction | Solvent Extraction | Aerial parts extracted with methanol. researchgate.net |

| 2. Partitioning | Liquid-Liquid Extraction | Methanol extract partitioned between chloroform (CHCl3) and water (H2O). researchgate.net |

| 3. Initial Separation | Gravity Column Chromatography | The chloroform layer was subjected to separation on a silica gel column. researchgate.net |

| 4. Final Purification | High-Performance Liquid Chromatography (HPLC) | Fractions from the silica gel column were further purified by HPLC to yield pure this compound. researchgate.net |

Chromatographic Separation Strategies

Silica Gel Chromatography

Silica gel column chromatography serves as a fundamental and indispensable first step in the fractionation of crude plant extracts containing this compound. researchgate.net This technique separates compounds based on their polarity. The crude extract, typically obtained using solvents like methanol or ethyl acetate, is loaded onto a column packed with silica gel. researchgate.net A solvent system, often a mixture of nonpolar and polar solvents such as petroleum ether and ethyl acetate, is then passed through the column. researchgate.net

By gradually increasing the polarity of the solvent mixture (a gradient elution), compounds are selectively eluted from the column based on their affinity for the silica stationary phase. Nonpolar compounds travel down the column more quickly, while more polar compounds, like this compound, are retained longer. Fractions are collected systematically and analyzed, often using thin-layer chromatography (TLC), to identify those containing the target compound. This initial purification step is crucial for removing large quantities of interfering substances like fats and pigments, thereby simplifying subsequent purification stages. jppres.com

Table 1: Typical Silica Gel Chromatography Parameters for this compound Isolation

| Parameter | Description | Common Values/Ranges |

|---|---|---|

| Stationary Phase | The solid adsorbent material. | Silica gel (e.g., 200-300 mesh) |

| Mobile Phase | The solvent system used for elution. | Gradient of Petroleum Ether/Ethyl Acetate or Hexane/Ethyl Acetate |

| Elution Mode | Method of changing solvent composition. | Gradient elution (increasing polarity) |

| Primary Function | Main goal of this chromatographic step. | Initial fractionation and removal of nonpolar impurities. |

Sephadex LH-20 Chromatography

Following the initial cleanup with silica gel, fractions enriched with this compound are often subjected to size-exclusion chromatography using Sephadex LH-20. researchgate.netscience.gov This lipophilic, hydroxypropylated dextran (B179266) gel separates molecules primarily based on their size, although some partition chromatography effects can also occur depending on the solvent used. prep-hplc.comcytivalifesciences.com

The primary purpose of this step is to separate the diterpenoids from other classes of compounds of different molecular weights, such as flavonoids and other polyphenols, that may have similar polarities on silica gel. researchgate.net The column is typically eluted with a solvent like methanol or a chloroform/methanol mixture. science.govresearchgate.net This method is highly effective for desalting and further purifying the fractions containing this compound, preparing them for high-resolution chromatographic techniques. researchgate.net

Table 2: Sephadex LH-20 Chromatography Parameters in this compound Purification

| Parameter | Description | Common Values/Ranges |

|---|---|---|

| Stationary Phase | The gel filtration medium. | Sephadex LH-20 |

| Mobile Phase | The solvent used for elution. | Methanol or Chloroform/Methanol mixtures |

| Separation Principle | The primary basis for separation. | Molecular size exclusion |

| Primary Function | Main goal of this chromatographic step. | Removal of compounds with significantly different molecular sizes (e.g., pigments, polyphenols). |

Reversed-Phase Chromatography (e.g., Rp-18, HPLC)

Reversed-phase chromatography is a powerful high-resolution technique used in the later stages of purification. researchgate.net In this method, the stationary phase (commonly C18 or Rp-18) is nonpolar, and the mobile phase is polar, typically a mixture of water and an organic solvent like methanol or acetonitrile (B52724). unimelb.edu.aunih.gov

This technique separates compounds based on their hydrophobicity. More hydrophobic molecules have a stronger interaction with the nonpolar stationary phase and are retained longer, while more polar molecules elute earlier. By using a carefully controlled gradient—gradually increasing the concentration of the organic solvent in the mobile phase—a fine separation of closely related diterpenoids, including isomers, can be achieved. researchgate.net This step is critical for isolating this compound from other structurally similar helioscopinolides that may be present in the same fractions. researchgate.net

Table 3: Common Reversed-Phase HPLC Conditions for this compound Isolation

| Parameter | Description | Common Values/Ranges |

|---|---|---|

| Stationary Phase | The nonpolar column packing material. | C18 (Rp-18), ODS |

| Mobile Phase | The polar solvent system. | Gradient of Methanol/Water or Acetonitrile/Water |

| Separation Principle | The primary basis for separation. | Hydrophobicity |

| Primary Function | Main goal of this chromatographic step. | High-resolution separation of closely related compounds and isomers. |

Semi-preparative HPLC for High Purity Isolation

The final step to obtain highly pure this compound often involves semi-preparative High-Performance Liquid Chromatography (HPLC). researchgate.net This method operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate milligram quantities of the target compound. thermofisher.comsjsu.edu

Fractions containing this compound from the previous reversed-phase step are concentrated and injected into the semi-preparative system. science.gov The conditions, such as the mobile phase composition and gradient, are often optimized at the analytical scale first and then scaled up. google.comum.edu.mt This final polishing step is essential for removing any remaining trace impurities, yielding this compound with a purity often exceeding 95%, which is suitable for definitive spectroscopic analysis (NMR, MS) and biological assays. mdpi.com

Table 4: Semi-preparative HPLC Parameters for Final Purification of this compound

| Parameter | Description | Common Values/Ranges |

|---|---|---|

| Column Type | The type of HPLC column used. | Reversed-Phase (e.g., C18) |

| Column Dimensions | Typical inner diameter and length. | e.g., 10 mm x 250 mm |

| Mobile Phase | The solvent system used. | Isocratic or gradient elution with Methanol/Water or Acetonitrile/Water |

| Flow Rate | The speed at which the mobile phase passes through the column. | Typically 2-5 mL/min |

| Detection | Method for monitoring the eluent. | UV detector (e.g., at 210 nm) |

| Primary Function | Main goal of this chromatographic step. | Final purification to achieve high purity (>95%) for structural analysis and bioassays. |

Advanced Structural Elucidation and Stereochemical Assignment of Helioscopinolide B

Spectroscopic Methodologies for Structural Characterization

The foundational analysis of helioscopinolide B relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These powerful analytical tools provide complementary information, allowing for a comprehensive structural determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and fundamental insights into the molecular framework of this compound.

The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment. For this compound, the spectrum is compared with related compounds, such as helioscopinolide A, to identify key structural similarities and differences. ulisboa.pt

The ¹³C NMR spectrum provides information on the number and types of carbon atoms present in the molecule. In the case of this compound, the absence of a C-3 oxymethine signal (typically around δC 75.62) and the presence of a ketone carbonyl group signal (around δC 215.63) are key distinguishing features when compared to its analogue, helioscopinolide A. ulisboa.pt The chemical shifts of carbons in the lactone ring (C-12, C-13, C-15, and C-16) are also characteristic features of abietane (B96969) diterpenoids. mdpi.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |

| 1 | 38.6 | 1.48 (m), 1.75 (m) |

| 2 | 34.5 | 2.55 (m) |

| 3 | 75.6 | 3.46 (dd, J = 11.5, 4.5) |

| 4 | 38.2 | - |

| 5 | 48.1 | 1.62 (m) |

| 6 | 23.4 | 1.85 (m), 2.05 (m) |

| 7 | 37.0 | 2.30 (m), 2.65 (m) |

| 8 | 134.5 | - |

| 9 | 132.8 | - |

| 10 | 45.7 | - |

| 11 | 125.2 | 5.95 (s) |

| 12 | 175.4 | - |

| 13 | 138.2 | - |

| 14 | 145.3 | - |

| 15 | 33.4 | 3.05 (sept, J = 7.0) |

| 16 | 21.3 | 1.25 (d, J = 7.0) |

| 17 | 21.3 | 1.25 (d, J = 7.0) |

| 18 | 28.4 | 0.92 (s) |

| 19 | 17.8 | 0.85 (s) |

| 20 | 22.5 | 1.15 (s) |

Note: Data compiled from various sources. ulisboa.ptmdpi.com NMR data can vary slightly depending on the solvent and instrument used.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It helps to establish the connectivity of proton spin systems within the molecule. mdpi.comacs.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons to which they are attached. This is fundamental for assigning proton signals to their corresponding carbon atoms in the backbone. mdpi.comacs.orgu-szeged.hu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range correlations between protons and carbons, typically over two to three bonds. These correlations are instrumental in connecting the individual spin systems and piecing together the complete carbon skeleton of this compound. For instance, correlations from methyl protons to quaternary carbons can help place these groups within the larger structure. mdpi.comacs.orgu-szeged.hu

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This experiment is vital for determining the relative stereochemistry and conformation of the molecule. mdpi.comacs.orgu-szeged.hu

The collective data from these 2D NMR experiments provide a detailed and unambiguous map of the molecular structure of this compound. acs.orgresearchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the precise determination of the molecular formula of a compound. For this compound, HR-ESI-MS provides an accurate mass measurement, which, in conjunction with ¹³C NMR data, confirms its molecular formula. ulisboa.ptmdpi.com For instance, a related compound, 3β,7β-dihydroxy-ent-abieta-8,13-diene-16,12-olide, was determined to have a molecular formula of C₂₀H₂₈O₄ based on its HR-ESI-MS and ¹³C-NMR data. mdpi.com Similarly, the molecular formula of this compound is established through this method. tandfonline.com

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is a hybrid technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. nih.gov This combination provides high mass accuracy and resolution, making it an invaluable tool for confirming the elemental composition of unknown compounds and for structural elucidation through the analysis of fragmentation patterns. nih.govbruker.com The accurate mass measurements obtained from Q-TOF MS provide a high degree of confidence in the assigned molecular formula of this compound. tandfonline.comspectralabsci.com

Infrared (IR) and Ultraviolet (UV) Spectroscopy

Spectroscopic methods provide the initial, crucial insights into the functional groups present within a molecule. Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations, providing a "fingerprint" of the functional groups. rockymountainlabs.comhaflonggovtcollege.ac.in Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule, particularly in systems with conjugated double bonds. rockymountainlabs.commsu.edu

For this compound, the IR spectrum is instrumental in identifying key structural components. The data reveals the presence of a hydroxyl group (-OH), a γ-lactone carbonyl group (C=O), and carbon-carbon double bonds (C=C). A study of diterpenoids from Euphorbia formosana reported specific absorption bands for this compound. The presence of a hydroxyl group is indicated by a broad absorption band around 3411 cm⁻¹. A strong absorption at 1731 cm⁻¹ is characteristic of the carbonyl stretch in a five-membered lactone ring, and a band at 1667 cm⁻¹ corresponds to the stretching vibration of a carbon-carbon double bond.

The UV spectrum of this compound, recorded in methanol (B129727), shows a maximum absorption (λmax) at 272 nm. This absorption is indicative of the π → π* electronic transitions within the conjugated system of the molecule, which includes the α,β-unsaturated lactone moiety. mdpi.com

| Spectroscopic Method | Parameter | Value | Functional Group/Chromophore Assignment |

|---|---|---|---|

| Infrared (IR) | ν (cm⁻¹) | 3411 | O-H stretch (Hydroxyl group) |

| ν (cm⁻¹) | 2927 | C-H stretch (Alkyl) | |

| ν (cm⁻¹) | 1731 | C=O stretch (γ-Lactone) | |

| ν (cm⁻¹) | 1667 | C=C stretch (Alkene) | |

| Other Bands (cm⁻¹) | 1451, 1385, 1301, 1168, 1090, 1030 | Fingerprint Region | |

| Ultraviolet (UV) | λmax (nm) | 272 | π → π* transition (Conjugated system) |

Crystallographic and Computational Approaches for Stereochemical Determination

While spectroscopic methods identify functional groups and conjugation, determining the absolute three-dimensional arrangement of atoms requires more sophisticated techniques. X-ray crystallography provides direct evidence of solid-state structure, while computational methods can predict the most stable stereoisomer by comparing calculated and experimental chiroptical data.

X-ray Crystallographic Analysis of this compound and Analogues

X-ray crystallography is a powerful technique that determines the precise arrangement of atoms within a crystalline solid by analyzing the diffraction pattern of an X-ray beam passing through the crystal. nih.gov This method provides unambiguous information about bond lengths, bond angles, and, crucially, the relative and absolute stereochemistry of chiral molecules. columbia.edu

While a single-crystal X-ray structure for this compound itself is not prominently reported in the reviewed literature, the technique has been successfully applied to several structurally related diterpenoid analogues isolated from Euphorbia species. For instance, the absolute configurations of new ent-abietane and ent-atisane diterpenoids have been unequivocally established through single-crystal X-ray diffraction analysis. researchgate.net In one study, the absolute configuration of a related compound, helioscopianoid, was determined as 2R, 3S, 4S, 7R, 9R, 13R, 14R, 15R based on X-ray diffraction data, with a Flack parameter of -0.01(8), which confirms the correctness of the assigned absolute structure. researchgate.net The application of this technique to these analogues provides a reliable template for understanding the stereochemical framework of the broader class of compounds to which this compound belongs. researchgate.netnih.gov

| Compound | Source Organism | Key Finding | Reference |

|---|---|---|---|

| Helioscopianoid | Euphorbia helioscopia | Absolute configuration determined as 2R, 3S, 4S, 7R, 9R, 13R, 14R, 15R | researchgate.net |

| Euphornin G | Euphorbia helioscopia | Absolute configuration established via X-ray analysis | researchgate.net |

Computational ECD (Electronic Circular Dichroism) Analyses for Absolute Configuration

When suitable single crystals for X-ray analysis cannot be obtained, computational methods provide a powerful alternative for assigning absolute configuration. acs.org Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure.

The modern approach involves comparing the experimentally measured ECD spectrum with spectra calculated for possible stereoisomers using time-dependent density functional theory (TDDFT). frontiersin.org A good match between the experimental spectrum and the calculated spectrum for one specific enantiomer allows for the confident assignment of its absolute configuration. mdpi.comresearchgate.net

This method has been widely applied to the structural elucidation of abietane-type diterpenoids, the class to which this compound belongs. For example, the absolute configurations of several new ent-abietane diterpenoids from Euphorbia fischeriana were successfully determined by comparing their experimental ECD spectra with those generated through TDDFT calculations. researchgate.net Similarly, the absolute configurations of medusanthols, another group of abietane diterpenoids, were assigned by matching experimental and calculated ECD data. mdpi.com This robust methodology, proven effective for numerous complex analogues, is the standard for assigning the absolute stereochemistry of compounds like this compound, especially in the absence of X-ray data. researchgate.net

| Compound Class | Methodology | Purpose | Outcome |

|---|---|---|---|

| ent-Abietane Diterpenoids | Comparison of experimental ECD spectra with TDDFT-calculated spectra | Absolute Configuration Determination | Successful assignment of absolute stereochemistry for new analogues researchgate.net |

| Medusanthols (Abietane-type) | Comparison of experimental and calculated ECD data | Absolute Configuration Determination | Assigned as 2R,3R,5R,10S and 2S,5S,10R for different analogues mdpi.com |

| Euphohelides (ent-Abietane lactones) | Computational ECD analysis | Structural Elucidation | Used alongside spectroscopic and X-ray methods to establish structures researchgate.net |

Synthetic Strategies and Chemical Modification of Helioscopinolide B

Total Synthesis Approaches to Diterpenoid Lactones Relevant to Helioscopinolide B

The total synthesis of jatrophane diterpenes is a formidable task due to their unique trans-bicyclo[10.3.0]pentadecane core and multiple stereocenters. acs.orgfigshare.com While a total synthesis of this compound itself has not been extensively reported, strategies developed for other jatrophane diterpenes provide a blueprint for how such a synthesis could be approached.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. bluffton.eduewadirect.com For complex structures like jatrophane diterpenoid lactones, this process involves identifying key strategic bonds and ring systems to disconnect.

A common strategy for synthesizing the jatrophane core involves a macrocyclization reaction as a key step to form the large 12-membered ring. acs.orgnih.gov Key disconnections often focus on:

Ring-Closing Metathesis (RCM): This powerful reaction is frequently employed to form the macrocyclic ring, typically targeting a diene precursor. acs.orgnih.govorganic-chemistry.org For instance, the synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol, a jatrophane diterpene, utilized an RCM to construct the 12-membered ring from a fully functionalized triene. acs.orgnih.gov

Intramolecular Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki or Stille couplings, can be used to form key carbon-carbon bonds within the macrocycle. figshare.comtjnpr.org

Aldol (B89426) or Ene Reactions: Intramolecular aldol condensations or carbonyl-ene reactions are used to form the cyclopentane (B165970) ring, another critical feature of the jatrophane skeleton. figshare.comresearchgate.net

A hypothetical retrosynthesis for a this compound-type structure would likely involve disconnecting the lactone ring to reveal a hydroxy acid, followed by disconnection of the macrocycle via RCM, and finally breaking down the cyclopentane and the side chains into simpler, manageable fragments. bluffton.edulibretexts.org

Stereocontrol and Enantioselective Synthesis Methods

The presence of multiple stereocenters in this compound and related diterpenoids necessitates precise control over stereochemistry during synthesis. thieme-connect.comacs.org Achieving the correct relative and absolute stereochemistry is a major challenge.

Strategies to achieve stereocontrol include:

Chiral Pool Synthesis: Starting from naturally occurring chiral molecules, such as D-ribose, to provide key stereocenters. researchgate.net

Asymmetric Catalysis: Using chiral catalysts to induce enantioselectivity in key bond-forming reactions. Examples include Shibasaki's direct asymmetric aldol reaction and asymmetric reductions. researchgate.netrsc.org

Substrate-Controlled Diastereoselection: Utilizing existing stereocenters in a synthetic intermediate to direct the stereochemical outcome of subsequent reactions. This was demonstrated in the synthesis of the brassinolide (B613842) side-chain. rsc.org

Advanced Analytical Techniques: Methods like the Mosher ester analysis are used to determine the stereochemistry of newly formed chiral centers. thieme-connect.com

In the enantioselective total synthesis of jatrophane diterpenes, an uncatalyzed intramolecular carbonyl-ene reaction and a ring-closing metathesis were key steps that proceeded with high stereocontrol. acs.orgresearchgate.net

Development of Novel Synthetic Methodologies for Complex Diterpenoids

The pursuit of complex diterpenoids like this compound often drives the development of new synthetic methods. The unique structural features of these molecules require innovative solutions. chemistryviews.orgnih.gov

Recent developments include:

Bioinspired Synthesis: Mimicking the proposed biosynthetic pathways in the laboratory. For example, the total synthesis of (+)-euphorikanin A, a diterpenoid lactone, featured a biomimetic benzylic-acid-type rearrangement to form a key structural motif. chemistryviews.org

Cascade Reactions: Designing a series of reactions that occur sequentially in a single pot to rapidly build molecular complexity. A photo-induced Wolff rearrangement/lactonization cascade was used in the synthesis of the diterpenoid pepluacetal. nih.govchemistryviews.org

C-H Activation/Functionalization: Late-stage C-H bond functionalization allows for the direct installation of functional groups on a complex scaffold, avoiding the need for lengthy protecting group manipulations. A Rh-catalyzed transannular carbenoid insertion into a C(sp3)-H bond was a key step in a recent synthesis of pepluacetal. nih.govchemistryviews.org

These advanced methodologies not only enable the synthesis of these challenging natural products but also provide access to analogues that are difficult to obtain from natural sources. chemistryviews.org

Semi-Synthesis and Derivatization for Structure-Activity Relationship Studies

Semi-synthesis, the chemical modification of a natural product, is a powerful tool for exploring structure-activity relationships (SAR). rsc.orgcbcs.se By systematically modifying the functional groups of a bioactive compound like this compound, researchers can identify which parts of the molecule are essential for its activity and potentially develop derivatives with enhanced properties. mdpi.comsemanticscholar.org

Acetylation and Esterification of Hydroxyl Functionalities

Helioscopinolides and other jatrophane diterpenes are often poly-acylated, possessing multiple ester groups. scispace.comnih.gov The nature and position of these acyl groups can significantly influence biological activity. mdpi.com

Acetylation: The hydroxyl groups on the helioscopinolide scaffold are common targets for acetylation. Studies on related diterpenes show that acetylation can have varied effects. For instance, in some euphornans, esterification of certain hydroxyl groups enhances activity, while acylation of others can reduce it. mdpi.comsemanticscholar.org An acetylation product of this compound has been studied for its biological activities. scispace.com

Esterification with Other Acyl Groups: Beyond simple acetylation, esterification with a variety of acyl groups (e.g., benzoyl, propionyl, nicotinoyl) is a common theme in the natural diversity of jatrophanes. mdpi.comnih.gov This natural diversity provides a strong rationale for creating semi-synthetic libraries with different ester functionalities to probe SAR. For example, studies have shown that compounds with a benzoyl group at C-9 can exhibit better activity than those with an acetyl group. mdpi.com

Table 1: Examples of Acylation Effects on Diterpenoid Activity

| Parent Compound | Acylation Position | Effect on Activity | Reference |

|---|---|---|---|

| Euphornan F | C-7 Hydroxyl | Reduced Activity | mdpi.com |

| Euphornan B | C-OH | Enhanced Activity | mdpi.com |

| Euphoresulane F | 9-OBz vs 9-OAc | Benzoyl group showed better activity | mdpi.com |

Targeted Chemical Modifications for Enhanced Biological Activities

Beyond simple acylation, more targeted chemical modifications are undertaken to create derivatives with improved or novel biological profiles. figshare.comacs.org These modifications are often aimed at improving properties like potency, selectivity, or pharmacokinetic profiles. cbcs.senih.gov

Introduction of Aromatic and Nitrogen-Containing Moieties: In a study on helioscopinolide E, an ent-abietane diterpene structurally related to this compound, the C-3 position was derivatized to introduce aromatic and nitrogen-containing groups. figshare.comacs.org Several of these new derivatives showed an increased ability to reverse multidrug resistance (MDR) in cancer cells. figshare.comacs.org

Modification for MDR Reversal: Helioscopinolides A and B have been identified as inhibitors of P-glycoprotein (P-gp), a key protein involved in MDR. semanticscholar.org SAR studies on related jatrophanes have shown that the substitution pattern on the macrocycle is crucial for this activity. For example, a free hydroxyl at C-8 was found to be detrimental, while a carbonyl at C-14 and an acetoxyl at C-9 were beneficial. unina.it These insights guide the targeted synthesis of new derivatives with potentially superior MDR-reversing capabilities.

Biosynthetic Pathway Investigations of Helioscopinolide B

Proposed Biogenetic Precursors and Intermediates for Diterpenoid Lactones

The biogenesis of lathyrane diterpenoids, including lactone derivatives like the helioscopinolides, is understood to originate from common isoprenoid building blocks. tandfonline.com The pathway follows a hierarchical series of cyclizations and modifications to generate progressively more complex molecular architectures.

The universally recognized precursor for all diterpenoids is (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP). researchgate.netnih.govrsc.org GGPP is formed in plant plastids from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which themselves are products of the methylerythritol phosphate (B84403) (MEP) pathway. tandfonline.com

The first committed step in the biosynthesis of the vast majority of Euphorbiaceae diterpenoids is the cyclization of GGPP to form the macrocyclic diterpene casbene (B1241624). nih.govnih.govrsc.org This reaction establishes the foundational hydrocarbon skeleton from which lathyranes are derived. Casbene is therefore considered the primary biogenetic precursor for this entire class of compounds. mdpi.comresearchgate.net

From casbene, the pathway proceeds through a series of oxidative modifications. While many mechanistic details are still being elucidated, a consensus has emerged that these oxidized casbene derivatives are crucial intermediates. researchgate.net Research has identified jolkinol C, a lathyrane diterpenoid, as a key intermediate in the biosynthesis of more complex macrocyclic diterpenes. researchgate.netpnas.orgpnas.org The formation of jolkinol C from casbene represents a significant branching point, directing the biosynthesis toward the lathyrane scaffold. pnas.orgnih.gov It is hypothesized that further enzymatic transformations, such as oxidations and rearrangements of jolkinol C or similar lathyrane intermediates, lead to the formation of diterpenoid lactones, including helioscopinolide B. acs.orgresearchgate.net For instance, one proposed biogenetic route suggests that lathyrane-type diterpenoids can undergo intramolecular cyclization to form premyrsinane-type diterpenoids, indicating the potential for significant skeletal rearrangements from a common lathyrane precursor. mdpi.com

A proposed biosynthetic relationship for some lathyrane diterpenoids suggests that light may trigger the conversion of a precursor like Euphorbia factor L2 into its isomers through a free radical intermediate, highlighting that non-enzymatic factors could also play a role in the diversification of these compounds. mpg.denih.gov

| Precursor/Intermediate | Description |

| Geranylgeranyl Diphosphate (GGPP) | Universal C20 precursor for all diterpenoids, derived from the MEP pathway. researchgate.netnih.gov |

| Casbene | The first committed macrocyclic diterpene intermediate, formed by the cyclization of GGPP. nih.govmdpi.com |

| Oxidized Casbene Derivatives | A general class of intermediates formed by the oxygenation of casbene, required for further cyclization. pnas.org |

| Jolkinol C | A key lathyrane diterpenoid intermediate formed from oxidized casbene, representing a branch point towards various lathyrane structures. researchgate.netpnas.orgpnas.org |

Enzymatic Transformations and Key Biosynthetic Steps

The conversion of the linear precursor GGPP into the complex tricyclic lathyrane core is orchestrated by a series of specialized enzymes. The key transformations include the initial cyclization, a series of regio-specific oxidations, and a final, unconventional cyclization step.

The biosynthesis is initiated by casbene synthase (CBS) , a diterpene synthase that catalyzes the cyclization of GGPP into casbene. researchgate.netnih.gov This enzyme is a critical gateway, channeling the flow of primary metabolism into this specialized diterpenoid pathway. nih.gov

Following the formation of casbene, the hydrocarbon skeleton is decorated with oxygen functionalities by cytochrome P450 monooxygenases (CYPs) . These enzymes are responsible for the majority of oxidative reactions in plant secondary metabolism. nih.gov In the pathway to lathyrane diterpenoids, two key, sequential oxidation steps have been identified:

C-9 Oxidation : A cytochrome P450, identified in Euphorbia lathyris as CYP71D445 , catalyzes the regio-specific hydroxylation of casbene at the C-9 position. researchgate.netpnas.org

C-5 Oxidation : A second cytochrome P450 from the CYP726A subfamily, CYP726A27 in E. lathyris, subsequently oxidizes the casbene skeleton at the C-5 position. researchgate.netnih.govpnas.org

The di-oxygenation of casbene at both the C-5 and C-9 positions is the prerequisite for the subsequent ring closure that forms the lathyrane scaffold. pnas.org

The final key step in forming the intermediate jolkinol C is a unique cyclization mediated by an alcohol dehydrogenase (ADH) . After the CYP-catalyzed hydroxylations, the identified E. lathyris ADH1 catalyzes the dehydrogenation of the hydroxyl groups. pnas.org This leads to a rearrangement and an unconventional intramolecular cyclization, forming the characteristic 5/11/3-tricyclic ring system of jolkinol C. pnas.org This ADH-mediated reaction is a notable departure from typical terpene biosynthesis, where terpene synthases usually perform all cyclization reactions. rsc.org The enzymes responsible for the subsequent conversion of this lathyrane intermediate into the specific lactone structure of this compound have not yet been fully characterized.

| Enzyme | Enzyme Class | Function in Lathyrane Biosynthesis | Source Organism (for characterized enzymes) |

| Casbene Synthase (CBS) | Diterpene Synthase | Catalyzes the initial cyclization of GGPP to casbene. nih.gov | Ricinus communis, Euphorbia spp. |

| CYP71D445 | Cytochrome P450 | Performs regio-specific oxidation (hydroxylation) at the C-9 position of casbene. pnas.org | Euphorbia lathyris |

| CYP726A27 | Cytochrome P450 | Performs regio-specific oxidation (hydroxylation) at the C-5 position of casbene. pnas.org | Euphorbia lathyris |

| ADH1 | Alcohol Dehydrogenase | Catalyzes dehydrogenation of hydroxylated casbene, leading to rearrangement and cyclization to form jolkinol C. pnas.org | Euphorbia lathyris |

Genetic and Molecular Studies Related to Biosynthetic Gene Clusters

Investigations into the genomic organization of diterpenoid biosynthetic pathways in Euphorbiaceae have revealed that the genes encoding these enzymes are often physically co-located on the chromosome, forming biosynthetic gene clusters (BGCs). nih.govnih.govnih.gov This clustering facilitates the co-regulation and inheritance of the entire metabolic pathway.

Genomic analysis in several Euphorbiaceae species, including Ricinus communis (castor), Jatropha curcas, and Euphorbia peplus, has provided strong evidence for diterpenoid BGCs. nih.govpnas.orgoup.com In castor, the genes for casbene synthase and several cytochrome P450s from the CYP726A subfamily, which are responsible for casbene oxidation, are located in close proximity on the genome. nih.gov This cluster was also found to contain genes for alcohol dehydrogenases and a BAHD acyltransferase, an enzyme family often involved in the final esterification steps that add structural diversity to the diterpene core. nih.gov

Similar gene clusters have been identified in Jatropha curcas and Euphorbia peplus. pnas.orgyork.ac.uknih.gov In J. curcas, a cluster was found to contain the genes necessary to convert GGPP to the lathyrane intermediate jolkinol C. nih.gov In E. peplus, work initially suggesting two separate clusters later revealed that the genes actually constitute a single, large diterpenoid BGC containing casbene synthase and multiple CYPs, including casbene 5-oxidase and casbene 9-oxidase homologs. pnas.orgoup.com

The discovery of these conserved gene clusters across different species demonstrates a common evolutionary strategy for the production of complex diterpenoids within the Euphorbiaceae family. nih.gov The presence of diverse tailoring enzymes like CYPs and acyltransferases within these clusters provides the genetic basis for the vast structural diversity observed in lathyrane diterpenoids, including the specific oxidations and esterifications that would be required to produce this compound from a lathyrane precursor. The continued study of these BGCs is a key research priority for fully elucidating the biosynthetic pathways of medically relevant diterpenoids. oup.com

| Gene Cluster Component | Gene/Enzyme Family | Role in Diterpenoid Biosynthesis |

| Diterpene Synthase | Terpene Synthase (TPS) | Initial cyclization of GGPP (e.g., Casbene Synthase). nih.gov |

| Oxidizing Enzymes | Cytochrome P450 (CYP) | Regio-specific hydroxylation and epoxidation of the diterpene scaffold (e.g., CYP726A and CYP71D families). nih.govpnas.org |

| Dehydrogenases | Alcohol Dehydrogenase (ADH) | Oxidation of hydroxyl groups, can facilitate rearrangements and cyclizations. nih.govpnas.org |

| Acyltransferases | BAHD Acyltransferase | Transfer of acyl groups (e.g., acetyl, benzoyl) to the diterpene core, creating esters. nih.gov |

In Vitro and Pre Clinical Biological Activities of Helioscopinolide B

Assessment of Antiproliferative and Cytotoxic Modulatory Effects in Cancer Cell Lines

The cytotoxic and antiproliferative effects of helioscopinolide B have been evaluated across a range of human cancer cell lines, with a particular emphasis on gastrointestinal and fibrosarcoma cell types.

Efficacy against Gastrointestinal Cancer Cell Lines (e.g., Gastric, Pancreatic, Colon Carcinomas)

Studies have investigated the antineoplastic activity of this compound against various human cancer cell lines derived from gastric (EPG85-257), pancreatic (EPP85-181), and colon (HT-29) carcinomas. nih.govcapes.gov.br In parental drug-sensitive cell lines, this compound and related compounds generally exhibited a moderate to weak antiproliferative effect or were inactive. nih.govcapes.gov.br However, many of these compounds were found to be more effective in drug-resistant cell lines than in their drug-sensitive counterparts. nih.govcapes.gov.br Specifically, 3β-acetoxy-helioscopinolide B, a derivative of this compound, demonstrated high antineoplastic activity against the drug-resistant EPG85-257RDB gastric carcinoma subline. nih.govcapes.gov.br The cytotoxicity of this compound has also been previously examined in human gastrointestinal cancer cell lines, where it was found to be moderately cytotoxic after a five-day incubation period. iiarjournals.orgresearchgate.net

Activity against Human Fibrosarcoma Cell Lines (HT1080)

Research has shown that ent-abietane-type diterpenoids, including this compound, can significantly up-regulate the expression and activation of matrix metalloproteinases MMP-2 and MMP-9 in the human fibrosarcoma cell line HT1080. researchgate.netcabidigitallibrary.orgmdpi.com This activity was observed when HT1080 cells were treated with this compound at concentrations of 10 and 50 μM. mdpi.com The HT1080 cell line, derived from a human fibrosarcoma, is a common model for studying cancer cell invasion and the effects of potential anticancer compounds. creative-biogene.com

Evaluation in Other Cancer Cell Models (e.g., MCF-7, PANC-1)

The cytotoxic activity of compounds from Euphorbia species, the plant family from which this compound is often isolated, has been tested against various other cancer cell lines. For instance, extracts from Euphorbia helioscopia have shown inhibitory effects on the growth of human breast cancer cell lines such as MDA-MB-231 and MCF-7. srce.hrjppres.com The MCF-7 cell line is a well-established model for studying hormone-responsive breast cancer. culturecollections.org.uk Similarly, extracts from Euphorbia species have demonstrated dose-dependent cytotoxic effects against pancreatic cancer cell lines. core.ac.ukresearchgate.net The PANC-1 cell line is a commonly used model for pancreatic cancer research. nih.govprimescholars.com While these studies focus on extracts, they provide a broader context for the potential anticancer activities of constituents like this compound.

In Vitro IC50 Value Determination in Cellular Assays

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of a compound in inhibiting a specific biological process, such as cell proliferation, by 50%. mdpi.com Determining IC50 values is a standard method for assessing the cytotoxic potential of compounds in cancer research. nih.gov For example, in one study, the IC50 value for an extract of Euphorbia szovitsii against the MCF-7 cell line was found to be 59.52 µg/mL. jppres.com While specific IC50 values for pure this compound are not consistently reported across all studies, the general methodology involves treating cancer cell lines with a range of concentrations of the compound and measuring cell viability after a set period, typically 24 to 72 hours. primescholars.commdpi.com

Investigation of Multidrug Resistance (MDR) Modulation

A significant area of research for this compound is its potential role in overcoming multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in chemotherapy and is often mediated by the overexpression of drug efflux pumps like P-glycoprotein. iiarjournals.orgmdpi.com

Inhibition of P-glycoprotein (P-gp) Transport Activity

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump that actively removes a wide range of anticancer drugs from cells, thereby reducing their intracellular concentration and efficacy. iiarjournals.orgglobalresearchonline.netmdpi.com this compound has been identified as an inhibitor of P-gp. iiarjournals.orgresearchgate.netiiarjournals.org Studies have shown that it can bind to the active sites of P-gp, thereby inhibiting its function. mdpi.com This inhibitory activity has been demonstrated in various model systems, including human MDR1 gene-transfected mouse lymphoma cells. researchgate.netnih.gov In these experiments, this compound was able to reverse MDR in a concentration-dependent manner. nih.gov The ability of this compound to inhibit P-gp suggests it could be used as a chemosensitizer, making cancer cells more susceptible to conventional chemotherapy drugs. globalresearchonline.net

Modulation of Multidrug Resistance-Associated Protein 1 (MRP1) Activity

Multidrug resistance-associated protein 1 (MRP1), also known as ABCC1, is a transporter protein that plays a crucial role in the efflux of various molecules, including anticancer drugs, from cells. thermofisher.comwikipedia.orgpeerj.com Its overexpression is a significant factor in the development of multidrug resistance in cancer, leading to reduced efficacy of chemotherapy. wikipedia.orgpeerj.com

Research has shown that this compound can modulate the activity of MRP1. In a study utilizing a functional test that measures the efflux of a fluorescent MRP1 substrate from human erythrocytes, this compound was among fifteen compounds isolated from Euphorbia species tested for their ability to inhibit MRP1 transport activity. researchgate.net While the study identified other compounds, such as certain stilbenes and flavonoids, as more potent inhibitors, the investigation of this compound in this context highlights its potential as a modulator of MRP1. researchgate.net Another study also noted that this compound was demonstrated to be a P-gp inhibitor in a specific model system. iiarjournals.org

Table 1: Investigated Compounds for MRP1 Inhibition

| Compound Name | Source/Type | Investigated for MRP1 Inhibition |

|---|---|---|

| Latilagascene B | Terpene | Yes |

| ent-16·,17-dihydroxyatisan-3-one | Terpene | Yes |

| ent-16·,17-dihydroxykauran-3-one | Terpene | Yes |

| Helioscopinolide E | Terpene | Yes |

| This compound | Terpene | Yes |

| 3‚-acetoxy-helioscopinolide B | Terpene | Yes |

| Piceatannol | Stilbene | Yes |

| trans-3,5,3',4'-tetramethoxystilbene | Stilbene | Yes |

| trans-3,5,3',4'-tetraacetoxystilbene | Stilbene | Yes |

| Naringenin | Flavonoid | Yes |

| Naringenin-4',7-dimethylether | Flavonoid | Yes |

| Naringenin-7-methylether | Flavonoid | Yes |

| Aromadendrin | Flavonoid | Yes |

| Esculetin | Coumarin | Yes |

| Scopoletin | Coumarin | Yes |

Data sourced from a study on MRP1 inhibitors from Euphorbia species. researchgate.net

Synergistic Effects with Established Cytotoxic Agents

A significant area of cancer research is the identification of compounds that can enhance the efficacy of existing chemotherapeutic drugs. nih.gov This synergistic approach can potentially overcome drug resistance and reduce the required doses of toxic agents.

Preclinical studies have indicated that certain natural compounds can synergistically enhance the cytotoxic effects of doxorubicin. researchgate.netresearchgate.net While direct studies detailing the synergistic effects of isolated this compound with specific cytotoxic agents are part of broader research efforts, the modulation of drug transporters like MRP1 by related compounds suggests a potential mechanism for such synergy. researchgate.net By inhibiting the efflux of chemotherapeutic drugs from cancer cells, these modulators can increase the intracellular concentration of the drugs, thereby enhancing their cell-killing capabilities.

Assessment of Inflammatory Response Modulation

Inflammation is a complex biological response implicated in numerous diseases. Key mediators of the inflammatory process include proinflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). semanticscholar.org

Proinflammatory cytokines, such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), are crucial signaling molecules that orchestrate the inflammatory response. thermofisher.commdpi.com Dysregulation of their production is a hallmark of many inflammatory conditions. frontiersin.orgnih.gov

Studies on various natural compounds have demonstrated their ability to suppress the production of these pro-inflammatory cytokines in cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. scielo.brresearchgate.net For instance, certain extracts have been shown to significantly decrease the secretion of IL-6 and TNF-α in a dose-dependent manner. scielo.br While specific data on this compound's direct impact on individual cytokine production is a subject of ongoing investigation, the anti-inflammatory potential of related diterpenes from Euphorbia species has been noted. semanticscholar.org

The enzymes iNOS and COX-2 are key players in the inflammatory cascade, responsible for the production of nitric oxide (NO) and prostaglandins, respectively. semanticscholar.orgmdpi.com Their expression is often upregulated during inflammation.

Research has shown that various natural compounds can down-regulate the expression of iNOS and COX-2 at both the protein and mRNA levels in LPS-stimulated macrophages. scielo.brresearchgate.net This inhibition of iNOS and COX-2 expression is a key mechanism underlying the anti-inflammatory effects of many natural products. mdpi.com Studies on diterpenes isolated from Euphorbia species have reported their ability to decrease the expression of iNOS and COX-2. semanticscholar.org For example, some lathyrane diterpenes have demonstrated inhibitory effects on the expression of iNOS and COX-2. colab.ws

Table 2: Effects of Natural Compounds on Inflammatory Markers

| Compound/Extract | Cellular Model | Effect on iNOS Expression | Effect on COX-2 Expression | Effect on Proinflammatory Cytokines |

|---|---|---|---|---|

| Dichloromethane extract of A. leucorrhizus stems | LPS-stimulated RAW 264.7 cells | Down-regulated | Down-regulated | Reduced IL-6 and TNF-α |

| CopA3 Peptide | LPS-stimulated RAW 264.7 cells | Inhibited | Inhibited | Reduced TNF-α, IL-1β, and IL-6 |

This table summarizes findings from studies on the anti-inflammatory effects of various natural products. scielo.brresearchgate.net

Other Investigated Biological Effects

Beyond its roles in drug resistance and inflammation, the broader biological impact of this compound and related compounds continues to be an active area of research.

Matrix metalloproteinases (MMPs), particularly MMP-2 (gelatinase A) and MMP-9 (gelatinase B), are enzymes that degrade components of the extracellular matrix. mdpi.comresearchgate.net Their activity is crucial for physiological processes like tissue remodeling, but their dysregulation is implicated in pathological processes such as tumor invasion and metastasis. mdpi.commdpi.com

MMPs are typically secreted as inactive pro-enzymes (pro-MMPs) that require activation. mdpi.comnih.gov The expression and activation of MMP-2 and MMP-9 can be influenced by various factors, including interactions between cells and the extracellular matrix. nih.gov While direct evidence for this compound's effect on MMPs is emerging, the study of natural compounds for their ability to modulate MMP activity is a promising avenue for cancer therapy. For instance, some flavonoids have been shown to decrease the activity and protein levels of MMP-2 and MMP-9 in cancer cells. mdpi.com

Inhibition of Voltage-Gated Potassium Channels (Kv1.3)

The voltage-gated potassium channel Kv1.3 is an integral membrane protein that plays a crucial role in regulating cellular processes such as cell proliferation and apoptosis. nih.govfrontiersin.org These channels are expressed in various tissues and are considered a potential molecular target in the therapy of several diseases. nih.govfrontiersin.org The function of Kv1.3 channels is particularly important in T lymphocytes, where they help maintain the resting membrane potential, a key factor for sustained calcium signaling required for lymphocyte activation. plos.orgfrontiersin.org

Research has been conducted to evaluate the influence of various plant-derived compounds on the activity of Kv1.3 channels. In a study utilizing the whole-cell patch-clamp technique, the effects of several multidrug resistance modulators, including the ent-abietane diterpene this compound, were investigated on Kv1.3 channels endogenously expressed in human T lymphocytes. nih.gov The experiment tested twelve compounds, including stilbenes, flavonoids, coumarins, and ent-abietane diterpenes. nih.gov

The findings indicated that this compound, when applied at a concentration of 30 µM, did not significantly affect the activity of the Kv1.3 channel. nih.gov This lack of significant inhibition was also observed for its 3β-acetoxy derivative (helioscopinolide A) and helioscopinolide E under the same conditions. nih.gov In contrast, certain methoxy-derivatives of other tested compounds, such as naringenin-4',7-dimethylether, demonstrated potent inhibitory effects on the Kv1.3 current amplitude. nih.gov

| Compound | Concentration Tested | Effect on Kv1.3 Channel Activity | Reference |

|---|---|---|---|

| This compound | 30 µM | Not significantly affected | nih.gov |

| Helioscopinolide A (3β-acetoxy derivative of this compound) | 30 µM | Not significantly affected | nih.gov |

| Helioscopinolide E | 30 µM | Not significantly affected | nih.gov |

| Naringenin-4',7-dimethylether | 30 µM | Inhibited current amplitude to 4% of control | nih.gov |

Antimicrobial Activity in Research Models

This compound, an ent-abietane lactone isolated from plants of the Euphorbia genus, has been evaluated for its antimicrobial properties. nih.gov Research has demonstrated its potential as an antibacterial agent, particularly against Gram-positive bacteria. nih.govnih.gov

In a study investigating bioactive compounds from Euphorbia pubescens, this compound was shown to exhibit significant antibacterial activity against Staphylococcus aureus. nih.gov Another study also highlighted the compound's efficacy, reporting that both helioscopinolide A and this compound displayed significant activity against the Staphylococcus aureus strain 6538P, with an observed activity at 2.5 μ g/spot in a bioautographic assay. nih.gov While various extracts from Euphorbia species have shown broad-spectrum antimicrobial activity, the specific efficacy of the isolated this compound has been most clearly documented against S. aureus. nih.govwalshmedicalmedia.com

| Compound | Microorganism | Finding | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | Exhibited significant antibacterial activity. | nih.gov |

| This compound | Staphylococcus aureus 6538P | Showed significant activity (2.5 μg/spot). | nih.gov |

Mechanistic Insights into Helioscopinolide B S Cellular and Molecular Actions

Molecular Targets and Binding Interactions

Helioscopinolide B exerts its effects by interacting with several specific molecular targets within the cell. One of its most notable activities is the inhibition of P-glycoprotein (P-gp), a transmembrane efflux pump responsible for multidrug resistance in cancer cells. iiarjournals.orgnih.govmdpi.comresearchgate.netiiarjournals.orgiiarjournals.orgnih.gov This interaction is crucial to its ability to sensitize resistant cancer cells to chemotherapeutic agents. nih.govmdpi.comnih.gov

Molecular docking studies have further elucidated potential binding interactions. An in-silico analysis identified this compound as a potential inhibitor of the main protease (Mpro) of the SARS-CoV-2 virus, with a calculated binding affinity of -8.0 kcal/mol. nih.govresearchgate.net Another docking study predicted its interaction with Leishmania major pteridine (B1203161) reductase, showing a strong binding energy of -9.2 kcal/mol. mdpi.com

Within cancer-related pathways, network pharmacology and molecular docking have identified RAC-alpha serine/threonine-protein kinase (AKT1) and Caspase-3 (CASP3) as key potential targets. nih.govresearchgate.net Studies on extracts containing this compound suggest it binds to these proteins, influencing their activity. nih.gov Additionally, research has shown that this compound, along with related compounds helioscopinolide A and C, can significantly up-regulate the expression and activation of matrix metalloproteinases (MMP)-2 and -9 in human fibrosarcoma cells. researchgate.net In contrast, studies on Kv1.3 voltage-gated potassium channels, which are involved in cancer cell proliferation, found that this compound did not significantly affect their activity.

| Target Protein | Cell/Organism | Finding | Reference |

|---|---|---|---|

| P-glycoprotein (P-gp) | Human MDR1-transfected mouse lymphoma cells | Inhibitor of P-gp transport activity | iiarjournals.orgnih.govresearchgate.netiiarjournals.org |

| SARS-CoV-2 Main Protease (Mpro) | In-silico | Binding affinity of -8.0 kcal/mol | nih.govresearchgate.net |

| Leishmania major Pteridine Reductase | In-silico | Binding energy of -9.2 kcal/mol | mdpi.com |

| AKT1 & CASP3 | HBV-related hepatocellular carcinoma cells | Identified as key potential targets | nih.govresearchgate.net |

| MMP-2 & MMP-9 | Human fibrosarcoma cell line HT1080 | Significantly up-regulated expression and activation | researchgate.net |

Cellular Signaling Pathway Modulation

The interaction of this compound with its molecular targets triggers changes in critical cellular signaling pathways, notably those involved in inflammation, cell survival, and apoptosis.

Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway Interactions

The Nuclear Factor-κB (NF-κB) pathway is a central regulator of inflammation, cell survival, and proliferation. Terpenoid lactones are recognized for their ability to inhibit the expression of NF-κB. scispace.com While direct studies on this compound are limited, research on related diterpenes from Euphorbia helioscopia indicates that these compounds can regulate the NF-κB signaling pathway. researchgate.net The proposed mechanism involves suppressing the translocation of the p65 subunit of NF-κB into the nucleus, which in turn decreases the secretion of inflammatory cytokines. mdpi.com Further evidence from a related jatropha diterpene showed it could inhibit the phosphorylation of the NF-κB p65 subunit, attenuating its activation. mdpi.com These findings suggest a likely, though not yet definitively proven, mechanism for this compound's anti-inflammatory effects. researchgate.net

Investigation of AKT1 and CASP3 Pathway Involvement

The PI3K/Akt signaling pathway is fundamental in regulating cell survival and inhibiting apoptosis. nih.govrjmp.com.ro Studies using an extract of Euphorbia helioscopia (EHL), which contains this compound, have demonstrated that its anticancer effects are mediated through the inhibition of AKT1 and modulation of CASP3. nih.govresearchgate.net In models of hepatitis B virus-related hepatocellular carcinoma (HBV-HCC), the EHL extract was found to decrease the protein expression levels of both akt1 and caspase-3, while increasing the levels of cleaved caspase-3, a key executioner of apoptosis. nih.gov The crucial role of these targets was confirmed in rescue experiments, where overexpression of AKT1 or the use of a caspase-3 inhibitor counteracted the anticancer effects of the extract. nih.govresearchgate.net

Induction of Cellular Processes (e.g., Apoptosis in Cellular Models)

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells, and its induction is a key strategy for many anticancer therapies. wikipedia.orgresearchgate.netnih.gov this compound has been shown to be involved in modulating this process.

An extract from E. helioscopia containing this compound was observed to induce significant apoptosis in HBV-HCC cell lines (HepG2.2.15 and Hep 3B2.1-7). nih.gov This induction of apoptosis is linked to the modulation of the AKT1/CASP3 pathway, specifically through the downregulation of AKT1 and subsequent activation (cleavage) of caspase-3. nih.gov However, in a separate study on human MDR1-transfected mouse lymphoma cells, this compound did not demonstrate strong apoptosis-inducing activity at the tested concentrations. This suggests that the apoptotic effect of this compound may be cell-type specific and dependent on the particular cellular context.

Influence on Drug-Resistant Phenotypes

A significant aspect of this compound's activity is its ability to counteract multidrug resistance (MDR) in cancer cells. iiarjournals.org The primary mechanism for this is its demonstrated ability to inhibit the function of P-glycoprotein (P-gp), an efflux pump that expels chemotherapeutic drugs from cancer cells, thereby reducing their efficacy. iiarjournals.orgnih.govmdpi.comiiarjournals.orgnih.gov By blocking P-gp, this compound can restore the sensitivity of resistant cells to anticancer drugs. nih.govmdpi.com

Studies have evaluated its antiproliferative effects on various cancer cell lines, including drug-sensitive and drug-resistant variants. researchgate.netcapes.gov.brnih.gov Notably, this compound and related compounds were often found to be more effective against drug-resistant cell lines than their drug-sensitive parental counterparts. researchgate.netcapes.gov.brnih.gov For example, it showed moderate to high activity against the P-gp-overexpressing gastric carcinoma cell line EPG85-257RDB. researchgate.netcapes.gov.brnih.gov

| Cell Line | Cancer Type | Resistance Phenotype | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| EPG85-257 | Gastric Carcinoma | - | 38 ± 2 | scispace.com |

| EPG85-257RDB | Gastric Carcinoma | P-gp overexpression | 5.7 | |

| EPP85-181 | Pancreatic Carcinoma | - | 38 ± 2 | scispace.com |

| HT-29 | Colon Carcinoma | - | 102 ± 3 | scispace.com |

Structure Activity Relationship Sar Investigations of Helioscopinolide B and Analogues

Identification of Pharmacophoric Elements Critical for Biological Activity

The biological activity of helioscopinolide B and its analogues is intrinsically linked to specific structural features, or pharmacophoric elements, within its abietane (B96969) diterpene framework. Terpenoids, including this compound, are known to inhibit P-gp activity by binding to its active sites. nih.gov The core structure consists of a polycyclic skeleton and various oxygen-containing functional groups that are crucial for its interaction with biological targets like P-gp. scispace.com

Key pharmacophoric elements identified for the activity of helioscopinolides include:

The Abietane Skeleton : The rigid, hydrophobic tricyclic diterpene core serves as the fundamental scaffold, providing the correct orientation for the functional groups to interact with the binding sites of P-gp.

The α,β-Unsaturated Lactone Ring : This moiety is a significant feature for the bioactivity of many diterpenoids. nih.gov While it is considered important, it is not the sole determinant for cytotoxic effects, as some compounds containing this feature show no activity. nih.gov Its electrophilic nature can potentially engage in covalent or non-covalent interactions within the target's binding pocket.

Oxygen-Containing Functional Groups : The presence and position of hydroxyl (-OH) and carbonyl (C=O) groups are critical. General pharmacophore models for P-gp inhibitors often consist of hydrophobic points, hydrogen bond acceptors, and hydrogen bond donors. nih.govsemanticscholar.org The hydroxyl group on this compound can serve as a hydrogen bond donor/acceptor, while the lactone and ketone carbonyls act as hydrogen bond acceptors, facilitating binding to P-gp. nih.gov Studies on various helioscopinolides suggest that particular structures can induce conformational and functional changes in P-gp, which is key to their inhibitory effect. nih.gov

Impact of Functional Group Modifications on Potency and Selectivity

Modifying the functional groups on the this compound scaffold has a pronounced impact on its potency and selectivity as an MDR modulator. These investigations help to refine the understanding of the SAR and guide the design of more effective analogues.

Role of Hydroxyl Groups and Their Derivatization

The hydroxyl groups on the helioscopinolide skeleton are pivotal for its biological activity, and their modification has been a key strategy in SAR studies. The infrared spectrum for this compound shows a characteristic absorption band for a hydroxyl group. ulisboa.pt

Acetylation : The derivatization of the hydroxyl group through acetylation has been shown to enhance biological activity. An acetylated derivative of this compound was found to be highly effective against a multidrug-resistant gastric carcinoma cell line (EPG85-257RDB), exhibiting a lower IC50 value than the parent compound. mdpi.com This suggests that modifying the hydroxyl group can improve potency, possibly by altering lipophilicity or binding interactions.

Hydroxylation : The position of hydroxyl groups is also crucial. The natural product 2α-hydroxy this compound has been isolated, representing a structural analogue with an additional hydroxyl group. jst.go.jp While direct comparative activity data is limited, studies on related diterpenes show that the location of hydroxyl groups significantly influences activity. For instance, in other diterpene series, the presence of a hydroxyl group at C-15 was found to have a positive effect on P-gp inhibition, whereas a hydroxyl at C-2 had a negative role. scispace.com This highlights the sensitivity of the molecule's activity to the specific placement of these polar groups.

| Compound/Analogue | Modification | Reported Activity (IC50) | Target Cell Line |

| This compound | Parent Compound | 5.7 µM | EPG85-257RDB |

| Acetylated this compound | Acetylation of -OH group | 4.6 µM | EPG85-257RDB |

Table 1: Impact of hydroxyl group derivatization on the cytotoxic activity of this compound against a multidrug-resistant gastric carcinoma cell line. Data sourced from mdpi.com.

Influence of Stereochemistry on Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor determining the biological activity of chiral molecules like this compound. mhmedical.com The interaction between a drug and its biological target is highly specific, and even minor changes in stereochemical configuration can lead to significant differences in potency and efficacy. ijpsjournal.comrsc.org

This compound is a stereoisomer of helioscopinolide A. They are epimers, differing in the configuration at the C-3 position. ulisboa.pt This subtle structural difference is evident in their NMR spectra, where the signal for the proton at C-3 (H-3) appears as a triplet in this compound, distinct from the double doublet observed for helioscopinolide A. ulisboa.pt This distinction in stereochemistry can alter how the molecule fits into the binding site of a target protein, thereby influencing its activity. Although both helioscopinolide A and B have shown activity against Staphylococcus aureus, the specific stereochemistry at C-3 likely modulates their interaction with other targets like P-gp, making it a key aspect of the SAR. ulisboa.ptunica.it

Computational Approaches in SAR Studies (e.g., Molecular Docking for P-gp Interaction)

Computational methods, particularly molecular docking, are powerful tools for elucidating the interactions between ligands like this compound and their protein targets. nih.gov These in silico studies provide insights into the binding modes and help rationalize the observed SAR data at a molecular level.

For P-gp inhibitors, molecular docking simulations are used to predict how a compound binds within the transporter's large, polyspecific drug-binding pocket. nih.govnih.gov P-gp is known to have multiple binding sites, and docking studies can help identify the preferred site and key interacting amino acid residues. nih.gov

In a typical molecular docking study involving this compound and P-gp:

A three-dimensional model of human P-gp is used. researchgate.net

this compound is computationally placed (docked) into the putative binding sites of the protein.

The simulation calculates the most favorable binding poses and estimates the binding energy, which correlates with binding affinity.

The results of such studies can reveal specific interactions:

Hydrogen Bonds : The hydroxyl group at C-3 of this compound can act as a hydrogen bond donor, while the carbonyl oxygen atoms of the lactone and ketone can act as hydrogen bond acceptors. These groups can form hydrogen bonds with polar amino acid residues in the P-gp binding site, such as threonine, arginine, and alanine, which are known to be important for ligand binding. researchgate.net

Hydrophobic Interactions : The non-polar, rigid diterpene skeleton of this compound can engage in hydrophobic and van der Waals interactions with non-polar residues in the binding pocket, contributing significantly to the stability of the ligand-protein complex. nih.gov

These computational models help explain how modifications, such as the acetylation of a hydroxyl group or a change in stereochemistry, can alter binding affinity and thus biological activity. ulisboa.ptmdpi.com By predicting these molecular interactions, computational approaches guide the rational design of new, more potent, and selective P-gp inhibitors based on the this compound scaffold. unisi.it

Advanced Analytical Methodologies for Helioscopinolide B Research

Quantitative and Qualitative Analysis in Biological Matrices

The accurate analysis of helioscopinolide B, particularly when isolated from complex natural extracts such as those from Euphorbia species, relies on high-resolution chromatographic and spectrometric methods. These techniques are essential for both identifying the compound and assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Detection and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and purification of diterpenoids from plant extracts. mdpi.compsu.edu In the analysis of this compound, reversed-phase (RP) HPLC is commonly employed, typically utilizing a C18 stationary phase. nih.govrjptonline.org This method separates compounds based on their hydrophobicity.

The process involves extracting the compound from its natural source, such as the aerial parts of Euphorbia formosana, often starting with a solvent like methanol (B129727) followed by partitioning with chloroform (B151607). mdpi.compsu.edu The resulting extract is then subjected to further separation, often using gravity column chromatography followed by preparative or semi-preparative HPLC for final purification. mdpi.comu-szeged.hu Gradient elution, where the mobile phase composition is changed over time (e.g., varying ratios of acetonitrile (B52724) and water), is used to effectively separate this compound from structurally similar compounds like helioscopinolides A and C. mdpi.comnih.gov The purity of the isolated fractions is confirmed by the presence of a single, sharp peak in the analytical HPLC chromatogram. rjptonline.org

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Separation

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster and more efficient separations. ajpaonline.comrsc.org This is achieved by using columns packed with smaller particles (typically sub-2 µm), which leads to a dramatic increase in peak capacity and resolution. researchgate.net For complex natural product extracts containing numerous related compounds, UHPLC can provide a superior level of separation in a fraction of the time required by HPLC. rsc.org

While specific UHPLC methods for this compound are not extensively detailed in isolation, the principles are widely applied to natural product analysis. govst.eduresearchgate.net A UHPLC method would allow for rapid profiling of a crude Euphorbia extract, providing high-resolution separation of this compound from other diterpenoids and metabolites. researchgate.net This high-throughput capability is particularly valuable in the initial stages of phytochemical investigation and for quality control of herbal preparations. rsc.org

| Parameter | HPLC | UHPLC |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 (3-5 µm particle size) nih.gov | Reversed-Phase C18 (<2 µm particle size) researchgate.net |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Water nih.gov | Gradient of Acetonitrile/Methanol and Water with modifiers (e.g., formic acid) rsc.org |

| Typical Flow Rate | 0.8 - 1.5 mL/min | 0.2 - 0.7 mL/min tandfonline.com |

| Analysis Time | Longer (e.g., 30-60 min) | Shorter (e.g., <10-20 min) rsc.org |

| Resolution | Good | Very High ajpaonline.com |

| Primary Use Case | Purification and routine analysis mdpi.comrjptonline.org | High-throughput screening, metabolomics, complex mixture profiling researchgate.net |

Mass Spectrometry (MS/MS) for Constituent Analysis and Elucidation

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS) and used in its tandem form (MS/MS), is an indispensable tool for the structural elucidation of natural products. For this compound, high-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine its precise molecular formula. mdpi.compsu.edu For instance, the molecular formula of this compound was deduced from its HRESIMS and 13C-NMR data. psu.edu

The coupling of HPLC with MS allows for the analysis of individual components as they elute from the column. nih.gov MS/MS experiments involve selecting a parent ion (for example, the molecular ion of this compound) and subjecting it to fragmentation. The resulting fragmentation pattern provides critical information about the compound's substructures, which, along with data from other spectroscopic methods like NMR, helps to confirm the final structure. mdpi.com This technique is crucial for differentiating between isomers and identifying new, but related, compounds within a plant extract. researchgate.net

Bioanalytical Assays for In Vitro Activity Monitoring

To understand the biological relevance of this compound, various in vitro assays are employed. These bioanalytical methods are key to monitoring cellular responses and elucidating the mechanisms of action of the compound.

Cell Viability Assays (e.g., Sulforhodamine B Assay, CCK-8 Assay)

Cell viability assays are foundational in determining the cytotoxic or anti-proliferative effects of a compound.

The Sulforhodamine B (SRB) assay has been specifically used to evaluate the cytotoxic activity of this compound. This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid. The amount of bound dye is directly proportional to the cell mass. In one study, the SRB assay was used to test this compound against human adenocarcinoma LoVo cells and their doxorubicin-resistant subline, LoVo/Dx.